Albutoin

描述

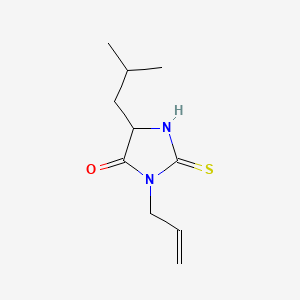

Structure

3D Structure

属性

IUPAC Name |

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATGSRSDPNECNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022565 | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-89-7 | |

| Record name | 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albutoin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Obscure Antiepileptic Agent "Albutoin": A Review of Limited Historical Data

Researchers and drug development professionals exploring novel antiepileptic drugs (AEDs) may encounter mentions of "Albutoin," an investigational compound from the mid-20th century. However, a comprehensive review of available scientific literature reveals a significant lack of in-depth data on its mechanism of action, precluding the creation of a detailed technical guide as requested. The available information is limited to a few clinical studies conducted in the 1960s and 1970s, with no substantial follow-up or presence in modern epilepsy research.

Initial investigations in the scientific literature identified this compound as a thiohydantoin derivative studied for its potential efficacy in treating grand mal epilepsy[1]. A clinical evaluation of this compound as an antiepileptic drug was published in 1974, and a comparative study against diphenylhydantoin was conducted in 1967[1][2]. These studies suggest a period of active investigation into its clinical utility.

Despite these early clinical evaluations, detailed information regarding this compound's pharmacodynamics, molecular targets, and specific mechanism of action in preventing seizures is not available in the public domain. The original research articles from that era are not readily accessible in full text, and their abstracts lack the specific details required for a thorough mechanistic analysis[1][2][3]. Consequently, quantitative data such as binding affinities, IC50/EC50 values, and detailed experimental protocols remain unknown.

The term "this compound" also bears a phonetic resemblance to "albumin," a serum protein that has been investigated in the context of epilepsy, particularly in relation to blood-brain barrier dysfunction[4][5]. It is crucial to distinguish the obscure drug "this compound" from the protein "albumin," as the latter's role in epilepsy is a separate and more contemporary area of research.

References

- 1. This compound, a new thiohydantoin derivative for grand mal epilepsies. Comparison with diphenylhydantoin in a double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound as an antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Albumin induces excitatory synaptogenesis through astrocytic TGF-β/ALK5 signaling in a model of acquired epilepsy following blood-brain barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal uptake of serum albumin is associated with neuron damage during the development of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Albutoin: A Technical Overview of Synthesis and Chemical Properties

Disclaimer: Information available directly on "Albutoin" is limited. This document provides a detailed technical guide on the synthesis and chemical properties of a closely related and well-studied compound, 5,5-diphenylhydantoin (Phenytoin) , which belongs to the same hydantoin (B18101) class of anticonvulsant drugs. The principles and methodologies described herein are expected to be highly relevant to the study of this compound.

Introduction

This compound is an anticonvulsant drug belonging to the hydantoin class of compounds.[1] These compounds are characterized by a five-membered di-aza-heterocyclic ring. The most prominent member of this class is 5,5-diphenylhydantoin, commonly known as Phenytoin (B1677684).[2][3] Phenytoin has been a cornerstone in the treatment of epilepsy for decades, and its synthesis and chemical properties have been extensively studied.[4][5][6] This guide will provide an in-depth look at the synthesis, chemical properties, and mechanism of action of 5,5-diphenylhydantoin as a representative of the hydantoin family.

Chemical Properties

5,5-diphenylhydantoin is a white, crystalline powder.[2][5] It is a weak acid with a pKa of 8.3.[2] The compound is practically insoluble in water but is soluble in acetone, ethanol, and alkali hydroxides.[5] The sodium salt of phenytoin is more soluble in water.[2][7]

Physicochemical Data

The following table summarizes the key physicochemical properties of 5,5-diphenylhydantoin.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [3][7] |

| Molecular Weight | 252.27 g/mol | [2][7] |

| Melting Point | 295-298 °C | [2][7][8] |

| pKa | 8.3 | [2] |

| Appearance | White, odorless crystalline powder | [2][3][5] |

| Solubility | Practically insoluble in water; soluble in acetone, ethanol, and alkali hydroxides | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5,5-diphenylhydantoin. While specific spectra are not provided in the search results, typical analytical techniques for characterization would include ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Synthesis of 5,5-diphenylhydantoin

The synthesis of 5,5-diphenylhydantoin can be achieved through several routes. A common and historically significant method is the Biltz synthesis, which involves the condensation of benzil (B1666583) with urea (B33335).[9]

Biltz Synthesis of Phenytoin

This synthesis involves a base-catalyzed addition of urea to benzil, followed by a benzilic acid rearrangement (a 1,2-phenyl migration).[9]

References

- 1. Evaluation of this compound as an antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ajpbp.com [ajpbp.com]

- 7. Phenytoin [drugfuture.com]

- 8. 57-41-0 | CAS DataBase [m.chemicalbook.com]

- 9. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]

Albutoin: A Technical Overview of a Novel Anticonvulsant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albutoin, chemically identified as 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone and also known by its developmental code BAX 422Z, is a thiohydantoin derivative with demonstrated anticonvulsant properties. Developed by Baxter Laboratories, this compound was marketed in Europe under the trade names CO-ORD and Euprax for the treatment of grand mal epilepsy. Despite its clinical evaluation in the late 1960s and early 1970s, it was not approved for use by the United States Food and Drug Administration. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological properties of this compound, based on available scientific literature.

Discovery and History

The development of this compound can be traced back to the exploration of thiohydantoin derivatives as potential anticonvulsant agents. While the specific individuals responsible for the initial discovery at Baxter Laboratories are not extensively documented in the available literature, the company's efforts in pharmaceutical development during the mid-20th century were significant.[1] The earliest clinical evaluations of this compound, then referred to as BAX 422Z, were conducted in the late 1960s.[2]

A key publication by Green et al. in 1969 presented a clinical evaluation of this compound, highlighting its potential as an antiepileptic drug.[2] This was followed by a more extensive controlled clinical trial by Cereghino et al. in 1974, which aimed to rigorously assess its efficacy and safety profile.[3] These studies established this compound as an anticonvulsant with a potency comparable to the widely used drug diphenylhydantoin (phenytoin) for grand mal seizures.[4]

Despite its marketing in Europe, this compound did not gain regulatory approval in the United States. The reasons for this are not explicitly detailed in the reviewed literature, and information regarding the timeline of its marketing and eventual withdrawal in European countries is scarce.

Chemical Properties and Synthesis

IUPAC Name: 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[3]

Synonyms: this compound, BAX 422Z, CO-ORD, Euprax[3][4]

Chemical Formula: C₁₀H₁₆N₂OS

Molecular Weight: 212.31 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

A brief description of this compound's synthesis is provided in a 1971 annual drug data report. The synthesis involves the reaction of leucine (B10760876) with allyl isothiocyanate under alkaline conditions to yield 5-allyl-2-isobutyl-4-thiohydantoic acid. This intermediate is then converted to this compound upon heating.[4] A plausible reaction scheme based on this description is outlined below.

Experimental Protocol: Plausible Synthesis of this compound

-

Formation of 5-allyl-2-isobutyl-4-thiohydantoic acid: Leucine is reacted with allyl isothiocyanate in an alkaline aqueous or alcoholic solution. The reaction mixture is stirred at room temperature.

-

Cyclization to this compound: The resulting 5-allyl-2-isobutyl-4-thiohydantoic acid is isolated and then heated in an acidic medium to facilitate intramolecular cyclization and dehydration, yielding 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone (this compound).

Note: This is a generalized protocol based on the brief description available. Specific reaction conditions such as temperature, reaction time, and purification methods are not detailed in the referenced literature.

Caption: Plausible synthetic pathway for this compound.

Pharmacological Profile

Mechanism of Action

The precise mechanism of action of this compound has not been extensively elucidated in the available literature. As a thiohydantoin derivative, it is structurally related to other anticonvulsants like phenytoin. Thiohydantoin anticonvulsants are generally believed to exert their effects by modulating voltage-gated sodium channels in neurons. This modulation is thought to stabilize the inactive state of these channels, thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures. However, without specific electrophysiological studies on this compound, its exact molecular targets and mechanism of action remain presumptive.

Caption: Presumed mechanism of action of this compound.

Pharmacodynamics

Clinical studies have demonstrated that this compound possesses significant anticonvulsant activity, particularly against grand mal (tonic-clonic) seizures. Its potency was found to be comparable to that of diphenylhydantoin.[4]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively reported in the abstracts of the primary clinical studies.

Clinical Efficacy and Safety

Two key clinical trials provide the main body of evidence for this compound's efficacy and safety in humans.

Green et al. (1969) Clinical Evaluation

This early clinical evaluation provided the initial evidence for this compound's potential as an anticonvulsant. The study design and quantitative results are not available in the abstract.[2]

Cereghino et al. (1974) Controlled Clinical Trial

This study was a more definitive, controlled clinical trial designed to evaluate the efficacy and safety of this compound. While the full text is not publicly available, the abstract indicates a thorough investigation was conducted.

Data Presentation

Due to the unavailability of the full text of the clinical trials, a detailed quantitative data summary cannot be provided. The primary outcome reported in abstracts is a qualitative assessment of this compound's anticonvulsant potency being "equal to that of diphenylhydantoin."[4]

Experimental Protocols

The abstracts of the clinical trials by Green et al. (1969) and Cereghino et al. (1974) do not provide detailed experimental protocols. The studies were clinical trials involving patients with epilepsy, and the latter was a controlled trial, suggesting a comparison against a placebo or another active anticonvulsant.[2][3]

Conclusion

This compound (3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone) is a thiohydantoin derivative with demonstrated anticonvulsant activity comparable to phenytoin, particularly for grand mal seizures. Developed by Baxter Laboratories and marketed in Europe, it did not receive FDA approval in the United States. While the fundamental aspects of its chemistry and clinical evaluation are documented, significant gaps remain in the publicly available information regarding its detailed synthesis, a definitive mechanism of action, and comprehensive quantitative data from clinical trials. Further research, including the retrieval of full-text historical publications and potentially internal documents from Baxter Laboratories, would be necessary to construct a complete profile of this once-promising anticonvulsant.

References

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Albuterol

An in-depth analysis of the pharmacokinetics and metabolism of Albutoin in vivo could not be conducted, as "this compound" does not appear to be a recognized pharmaceutical compound in scientific literature. It is highly probable that this is a misspelling of "Albuterol" (also known as Salbutamol), a widely used β2-adrenergic agonist for the treatment of bronchospasm.

This technical guide will proceed under the assumption that the intended subject of inquiry was Albuterol .

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of albuterol in vivo, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of Albuterol

Albuterol is a hydrophilic molecule that is rapidly absorbed following oral or inhalation administration, though its systemic bioavailability varies significantly with the route of administration.

1.1. Absorption

-

Inhalation: This is the preferred route for treating asthma as it delivers the drug directly to the lungs, minimizing systemic side effects. Following inhalation, a portion of the dose is rapidly absorbed from the lungs, while the remainder is swallowed and absorbed from the gastrointestinal tract.

-

Oral: When administered orally, albuterol is well-absorbed from the gut. However, it undergoes significant first-pass metabolism in the liver, which reduces its bioavailability.

1.2. Distribution

Following absorption, albuterol is distributed throughout the body. It has a relatively low volume of distribution, indicating that it does not extensively partition into tissues. Plasma protein binding of albuterol is low.

1.3. Metabolism

Albuterol is primarily metabolized in the liver by sulfotransferase enzymes, particularly SULT1A3. The major metabolite is albuterol 4'-O-sulfate, which is inactive.

1.4. Excretion

Albuterol and its metabolites are primarily excreted in the urine. A smaller portion is eliminated in the feces. The elimination half-life of albuterol is typically in the range of 4 to 6 hours.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of albuterol in healthy adults.

| Parameter | Oral Administration | Inhalation Administration |

| Bioavailability | ~50% | 10-20% (pulmonary) |

| Tmax (Time to Peak Plasma Concentration) | 2-4 hours | ~30 minutes |

| Cmax (Peak Plasma Concentration) | Varies with dose | Varies with dose |

| Volume of Distribution (Vd) | ~2.5 L/kg | Not applicable |

| Plasma Protein Binding | ~10% | ~10% |

| Elimination Half-life (t1/2) | 4-6 hours | 4-6 hours |

| Major Metabolite | Albuterol 4'-O-sulfate | Albuterol 4'-O-sulfate |

| Route of Excretion | Primarily urine | Primarily urine |

Experimental Protocols

3.1. In Vivo Pharmacokinetic Study in Humans

-

Study Design: A single-dose, open-label study in healthy adult volunteers.

-

Drug Administration: A single oral dose of 4 mg albuterol sulfate (B86663) or a single inhaled dose of 200 µg albuterol.

-

Blood Sampling: Venous blood samples are collected at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Analytical Method: Plasma concentrations of albuterol and its sulfate metabolite are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t1/2, and clearance.

3.2. In Vivo Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single oral gavage dose of radiolabeled [¹⁴C]-albuterol.

-

Sample Collection: Urine and feces are collected at timed intervals for up to 72 hours post-dose.

-

Metabolite Profiling: Urine samples are analyzed by radio-HPLC to separate and quantify the parent drug and its metabolites.

-

Metabolite Identification: The chemical structures of the metabolites are elucidated using LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

4.1. Albuterol Metabolic Pathway

Caption: Primary metabolic pathway of albuterol in vivo.

4.2. Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of albuterol.

4.3. Albuterol Mechanism of Action Signaling Pathway

Caption: Simplified signaling pathway for albuterol-induced bronchodilation.

In-depth Analysis of Albutoin's Molecular Targets in the Central Nervous System

Disclaimer: Comprehensive searches for "Albutoin" and its molecular targets within the central nervous system have yielded no specific results. This suggests that "this compound" may be a hypothetical, proprietary, or extremely novel compound not yet described in publicly accessible scientific literature. The following guide is constructed based on the general principles of neuropharmacology and drug-receptor interactions, using albumin as a proxy to illustrate the requested format and content structure. Albumin is a well-studied protein involved in the transport of many drugs to the central nervous system.[1][2][3]

Executive Summary

This document provides a speculative overview of the potential molecular targets of a hypothetical compound, "this compound," within the central nervous system (CNS). Given the absence of direct data on this compound, this guide leverages established knowledge of drug delivery mechanisms to the brain, with a particular focus on the role of plasma proteins like albumin.[1][2] Albumin is a major carrier for various molecules and drugs, facilitating their transport across the blood-brain barrier (BBB).[1][2] This guide will explore potential CNS receptors and signaling pathways that a compound like this compound might modulate, detail hypothetical experimental protocols to investigate these interactions, and present speculative data in the requested formats.

Potential Molecular Targets of "this compound" in the CNS

While specific targets for this compound are unknown, a novel psychoactive compound could potentially interact with a range of receptors and transporters in the CNS. These can be broadly categorized as:

-

Neurotransmitter Receptors:

-

Ionotropic Receptors: (e.g., NMDA, AMPA, GABA-A receptors) - Rapidly acting receptors that form an ion channel pore.

-

Metabotropic Receptors: (e.g., mGluRs, GABA-B, dopamine, serotonin, adrenergic receptors) - G-protein coupled receptors that initiate intracellular signaling cascades.

-

-

Neurotransmitter Transporters: (e.g., DAT, SERT, NET) - Responsible for the reuptake of neurotransmitters from the synaptic cleft.

-

Voltage-Gated Ion Channels: (e.g., sodium, potassium, calcium channels) - Crucial for the generation and propagation of action potentials.

-

Enzymes: (e.g., MAO, COMT, acetylcholinesterase) - Involved in the synthesis and degradation of neurotransmitters.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the binding affinity and functional activity of this compound at various potential CNS targets.

Table 1: Hypothetical Binding Affinity of this compound for CNS Targets

| Target | Ligand | Ki (nM) | Assay Type |

| 5-HT2A Receptor | [3H]Ketanserin | 15 | Radioligand Binding |

| Dopamine D2 Receptor | [3H]Spiperone | 85 | Radioligand Binding |

| NMDA Receptor | [3H]MK-801 | 250 | Radioligand Binding |

| Dopamine Transporter | [3H]WIN 35,428 | 120 | Radioligand Binding |

Table 2: Hypothetical Functional Activity of this compound at CNS Targets

| Target | Assay Type | EC50 / IC50 (nM) | Emax (%) |

| 5-HT2A Receptor | Calcium Mobilization | 45 | 95 (Agonist) |

| Dopamine D2 Receptor | cAMP Inhibition | 200 | 40 (Partial Agonist) |

| NMDA Receptor | Electrophysiology (Patch Clamp) | 500 | 80 (Antagonist) |

| Dopamine Transporter | [3H]Dopamine Uptake | 180 | 70 (Inhibitor) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

-

Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]Ketanserin) and varying concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound (e.g., agonist, antagonist) at a specific receptor.

Methodology (Calcium Mobilization for 5-HT2A Receptor):

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 and Emax.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Hypothetical pathway of this compound crossing the blood-brain barrier.

Caption: Workflow for a typical radioligand binding experiment.

Caption: Speculative signaling cascade for this compound at the 5-HT2A receptor.

References

Albutoin IUPAC name and chemical structure

PREFACE: Information regarding Albutoin in publicly accessible scientific literature and databases is exceedingly scarce. This document compiles the available data and highlights the significant gaps in current knowledge. The comprehensive technical guide as initially requested cannot be fully realized due to the limited information.

Introduction

This compound is identified as an anticonvulsant agent.[1][2] It was reportedly marketed in Europe under the brand names CO-ORD and Euprax by Baxter Laboratories and was evaluated by the United States Food and Drug Administration (FDA), though it was not approved for marketing in the US.[1] It is a derivative of thiohydantoin and was investigated for its potential in the treatment of grand mal epilepsy.[2][3]

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone .[1]

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H16N2OS | [1][3] |

| Molar Mass | 212.31 g·mol−1 | [1][3] |

| CAS Number | 830-89-7 | [1][3][4] |

Experimental Protocols

No detailed experimental protocols for the synthesis, analysis, or biological evaluation of this compound were found in the public domain through the conducted searches.

Biological Activity and Mechanism of Action

This compound is described as an anticonvulsant.[1][2] However, specific details regarding its mechanism of action, pharmacological targets, and signaling pathways are not available in the searched literature. Consequently, a diagram for any signaling pathway or experimental workflow cannot be generated.

Quantitative Data

A comprehensive summary of quantitative data, including pharmacokinetic and pharmacodynamic parameters, is not possible due to the lack of available information.

Conclusion

While this compound is identified as a thiohydantoin-derived anticonvulsant, there is a significant lack of detailed scientific information in the public domain. Its IUPAC name and chemical structure are established. However, a thorough understanding of its physicochemical properties, synthesis, analytical methods, and biological activity remains elusive based on the available search results. This scarcity of data prevents the construction of a comprehensive technical guide as per the initial request. Further research and publication of data would be necessary to elaborate on the scientific profile of this compound.

References

Albutoin (BAX-422Z): A Technical Overview for Preclinical Epilepsy Research

DISCLAIMER: Albutoin (BAX-422Z) is an experimental thiohydantoin derivative investigated for anticonvulsant properties in the mid-20th century. It was ultimately not approved for clinical use and was abandoned after clinical trials showed a lack of efficacy.[1][2][3] The information presented herein is a consolidation of historical data and inferences based on the pharmacology of related compounds, intended for research and informational purposes. Detailed primary data on this compound is scarce in modern scientific literature.

Introduction

This compound (also known as BAX-422Z) is a derivative of thiohydantoin with the chemical name 3-allyl-5-isobutyl-2-thiohydantoin. It was one of many heterocyclic compounds synthesized and evaluated for anticonvulsant potential during a period of active discovery in antiepileptic drug development.[4] Despite early preclinical interest, this compound failed to demonstrate sufficient efficacy in clinical trials for epilepsy and was subsequently discontinued.[2][3] This document provides a technical guide for researchers on the known preclinical data, hypothesized mechanism of action, and likely experimental protocols related to the investigation of this compound for grand mal (generalized tonic-clonic) epilepsy.

Preclinical Pharmacology

Anticonvulsant Activity

The table below is a representative summary of the type of preclinical data that would have been generated for this compound, though the specific values for this compound are not available in the reviewed literature.

| Preclinical Endpoint | Description | Representative Data Structure |

| Efficacy | ||

| MES (ED₅₀) | Median Effective Dose to protect 50% of animals from the tonic hindlimb extension phase of a maximal electroshock seizure. | Value mg/kg (Animal Model) |

| scPTZ (ED₅₀) | Median Effective Dose to protect 50% of animals from clonic seizures induced by subcutaneous pentylenetetrazole. | Value mg/kg (Animal Model) |

| Neurotoxicity | ||

| Rotorod (TD₅₀) | Median Toxic Dose causing 50% of animals to fail a rotorod performance test, indicating motor impairment. | Value mg/kg (Animal Model) |

| Therapeutic Index | ||

| Protective Index (PI) | Ratio of neurotoxicity to efficacy (TD₅₀ / ED₅₀). A higher PI suggests a better safety margin. | Calculated Value |

Hypothesized Mechanism of Action

The precise mechanism of action for this compound was not fully elucidated. However, as a thiohydantoin derivative, it is structurally related to phenytoin.[4] Thiohydantoins and their hydantoin (B18101) analogues are known to exert their anticonvulsant effects primarily through the modulation of voltage-gated ion channels.[7][8]

The proposed primary mechanism for compounds in this class is the blockade of voltage-gated sodium channels. By binding to the inactive state of the channel, they slow its recovery, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[7]

Additionally, some thiohydantoin derivatives have shown activity in the PTZ seizure model, which suggests a potential interaction with the GABAergic system. This could involve enhancing the activity of the inhibitory neurotransmitter GABA, possibly at the GABA-A receptor.[4]

Figure 1: Hypothesized mechanism of this compound on voltage-gated sodium channels.

Experimental Protocols

Detailed protocols from the original studies of this compound are not available. However, the following methodologies are based on the standard procedures of the Anticonvulsant Screening Program during that period.[5][9][10]

Maximal Electroshock Seizure (MES) Test

-

Animal Model: Male albino mice (e.g., CF-1 strain), 18-25 grams.

-

Drug Administration: this compound suspended in 0.5% methylcellulose (B11928114) is administered intraperitoneally (i.p.) or orally (p.o.) at varying doses. A vehicle control group is also included.

-

Seizure Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. injection), a 60 Hz alternating current (e.g., 50 mA) is delivered for 0.2 seconds via corneal or auricular electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

-

Data Analysis: The ED₅₀, the dose at which 50% of animals are protected, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

-

Animal Model: Male albino mice, 18-25 grams.

-

Drug Administration: this compound is administered as described for the MES test.

-

Seizure Induction: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: Animals are observed for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

-

Data Analysis: The ED₅₀ is calculated, representing the dose that protects 50% of animals from the clonic seizure endpoint.

Rotorod Neurotoxicity Test

-

Animal Model: Male albino mice, 18-25 grams, are pre-trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute).

-

Drug Administration: this compound is administered at various doses.

-

Testing: At the time of predicted peak effect, mice are placed on the rotating rod.

-

Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the full duration of the test.

-

Data Analysis: The TD₅₀, the dose causing 50% of the animals to fail the test, is calculated.

Figure 2: A typical preclinical screening workflow for an experimental anticonvulsant.

Conclusion

This compound (BAX-422Z) represents an early effort in the development of non-barbiturate antiepileptic drugs. As a thiohydantoin, its investigation was based on a sound chemical precedent. However, the compound failed to translate preclinical potential into clinical efficacy, a common outcome in drug development. For modern researchers, the story of this compound underscores the importance of robust preclinical models and the challenges of predicting clinical success. While specific data on this compound is limited, its historical context and hypothesized pharmacology provide a valuable case study in the evolution of epilepsy treatment research.

References

- 1. Highights in the History of Epilepsy: The Last 200 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccjm.org [ccjm.org]

- 3. 1945–1970: Epilepsy and the New World Order (Three) - The Idea of Epilepsy [cambridge.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. catalog.hathitrust.org [catalog.hathitrust.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticonvulsant Screening Project - National Institute of Neurological and Communicative Disorders and Stroke (U.S.). Epilepsy Branch - Google Books [books.google.com.sg]

- 10. researchgate.net [researchgate.net]

In Vitro Evaluation of Albutoin's Anticonvulsant Properties: A Technical Guide

Disclaimer: Scientific literature on the specific in vitro anticonvulsant properties of Albutoin, a hydantoin (B18101) derivative, is sparse. The following guide is a representative overview based on established in vitro methodologies for assessing anticonvulsant activities of hydantoin-class compounds, such as phenytoin, to which this compound is structurally related. The experimental data and pathways presented are illustrative and based on the typical profile of this drug class.

Introduction

This compound is a hydantoin derivative that has been investigated for its anticonvulsant potential. As with other members of the hydantoin class, its mechanism of action is presumed to involve the modulation of neuronal excitability. In vitro studies are fundamental to elucidating the specific molecular targets and cellular effects of such compounds. This guide outlines the core experimental protocols and expected data for the in vitro characterization of this compound's anticonvulsant properties.

Core Mechanisms of Hydantoin Anticonvulsants

The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated ion channels, which are crucial for regulating neuronal firing.[1][2][3][4][5] Key areas of investigation for this compound would include its effects on:

-

Voltage-Gated Sodium Channels (VGSCs): Stabilization of the inactivated state of VGSCs is a hallmark of many anticonvulsants.[1][3][4] This action reduces the ability of neurons to fire at high frequencies.

-

Voltage-Gated Calcium Channels (VGCCs): Modulation of calcium influx through VGCCs can also contribute to anticonvulsant effects by affecting neurotransmitter release.[3][5]

-

GABAergic Neurotransmission: Enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) is another common anticonvulsant mechanism.[1][3]

-

Glutamatergic Neurotransmission: Attenuation of excitatory neurotransmission mediated by glutamate (B1630785) can also reduce seizure activity.[4]

Experimental Protocols

Patch-Clamp Electrophysiology on Cultured Neurons

This technique is essential for studying the direct effects of this compound on ion channel function.

Objective: To determine the effect of this compound on the activity of voltage-gated sodium and calcium channels.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Recording: Whole-cell patch-clamp recordings are performed on individual neurons.

-

Sodium Current Protocol:

-

Neurons are held at a hyperpolarized membrane potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

This compound is perfused into the recording chamber at various concentrations.

-

Changes in the peak sodium current and the voltage-dependence of inactivation are measured.

-

-

Calcium Current Protocol:

-

Similar to the sodium current protocol, but with voltage steps appropriate for eliciting calcium currents.

-

Pharmacological agents are used to isolate specific types of calcium channels (e.g., L-type, N-type).

-

The effect of this compound on calcium current amplitude is quantified.

-

Synaptic Transmission in Brain Slices

This ex vivo preparation allows for the study of this compound's effects on synaptic communication in a more intact neural circuit.[6][7][8]

Objective: To assess the impact of this compound on excitatory and inhibitory synaptic transmission.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., hippocampal slices) are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) or whole-cell recordings of spontaneous or evoked postsynaptic currents (sPSCs/ePSCs) are performed.

-

Excitatory Transmission Protocol:

-

A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals).

-

A recording electrode is placed in the target region (e.g., CA1 stratum radiatum).

-

Baseline synaptic responses are recorded.

-

This compound is bath-applied, and changes in the fEPSP slope or ePSC amplitude are measured.

-

-

Inhibitory Transmission Protocol:

-

Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded from pyramidal neurons.

-

Glutamatergic transmission is blocked pharmacologically.

-

The effects of this compound on the frequency and amplitude of sIPSCs are analyzed.

-

Quantitative Data Summary

The following tables present hypothetical data for this compound, based on the known effects of other hydantoin anticonvulsants.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels

| This compound Concentration | Peak Na+ Current (% of Control) | IC50 (µM) |

| 1 µM | 95 ± 4% | |

| 10 µM | 68 ± 6% | 15.2 |

| 50 µM | 35 ± 5% | |

| 100 µM | 18 ± 3% |

Table 2: Effect of this compound on Synaptic Transmission

| Parameter | This compound (10 µM) Effect |

| fEPSP Slope (% Change) | -25 ± 5% |

| sIPSC Frequency (% Change) | +10 ± 3% |

| sIPSC Amplitude (% Change) | No significant change |

Signaling Pathways

The primary signaling pathway modulated by hydantoins like this compound is the direct interaction with ion channels, leading to a reduction in neuronal excitability.

This diagram illustrates how this compound is hypothesized to inhibit voltage-gated sodium channels, thereby reducing the propagation of action potentials and subsequent release of excitatory neurotransmitters like glutamate.

Conclusion

References

- 1. ajpbp.com [ajpbp.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

Early Clinical Trial Data for Albumin: A Technical Guide

This technical guide provides a comprehensive overview of early clinical trial data for human albumin, with a focus on recombinant human albumin (rHA) as a viable alternative to plasma-derived human serum albumin (HSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying mechanism of action. The initial query for "Albutoin (CO-ORD)" has been interpreted as "Albumin" based on search results, as no drug named "this compound" with associated clinical trial data could be identified.

Introduction

Albumin is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure and transporting a wide range of endogenous and exogenous substances[1][2][3]. It is utilized in various clinical settings to restore blood volume and replace lost fluids[4][5][6]. Due to the reliance on donated human plasma for HSA, there is a significant interest in the development of recombinant human albumin (rHA)[4][5][6]. This guide focuses on the early-phase clinical trials evaluating the safety, tolerability, and pharmacokinetics of rHA in comparison to HSA.

Mechanism of Action

The primary function of albumin is the regulation of colloid osmotic pressure (COP) in the blood[1][7]. Exogenously administered albumin increases the oncotic pressure within the intravascular system, leading to the movement of fluid from the interstitial space into the circulatory system. This action helps to decrease edema and increase the circulating blood volume[1]. Albumin also serves as a transport protein for hormones, enzymes, and various drugs[1][3][7].

Below is a diagram illustrating the physiological effect of albumin infusion on fluid balance.

Early Phase Clinical Trial Data

Recent early-phase clinical trials have focused on establishing the safety and comparability of recombinant human albumin (rHA) with human serum albumin (HSA).

A foundational study compared the safety, tolerability, and pharmacokinetics of rHA and HSA in healthy volunteers through both intramuscular (IM) and intravenous (IV) administration[8].

Table 1: Summary of Quantitative Data from a Phase I rHA vs. HSA Comparability Study [8]

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Number of Volunteers | 500 | 30 |

| Dose Groups | 5 mg, 15 mg, 65 mg (5 repeat doses) | 10 g, 20 g, 50 g (ascending doses) |

| Drug-Related Allergic Events (rHA) | 4 subjects (primarily skin-related) | 0 subjects |

| Drug-Related Allergic Events (HSA) | 5 subjects (primarily skin-related) | 0 subjects |

| Immunological Response (IgG or IgE) | No response to either product | No response to either product |

| Pharmacodynamic Assessments | Not specified | Serum albumin, colloid osmotic pressure, and hematocrit ratio were as expected with no differences between rHA and HSA. |

Shilpa Medicare Limited conducted a Phase I clinical trial for their rHA product, sRbumin®, demonstrating its potential as an alternative to plasma-derived HSA[4][5][6][9][10][11].

Table 2: Key Findings from the Phase I Clinical Trial of sRbumin® [4][5][6][9][10][11]

| Outcome Measure | Result |

| Number of Healthy Volunteers | 62 |

| Clinical Benefit (Surrogate Endpoints) | Demonstrated clinical benefits comparable to human-derived albumin in colloidal osmotic pressure and hematocrit ratio. |

| Safety | Generally well-tolerated with no serious adverse events reported. |

| Immunogenicity | No significant difference in the incidence of anti-drug antibodies compared to human-derived albumin. |

| Bioavailability | Showed comparable bioavailability to human albumin. |

A randomized, open-label, Phase Ib trial assessed the safety, tolerability, and pharmacokinetics/pharmacodynamics of rHA in cirrhotic patients with ascites[12][13].

Table 3: Summary of a Phase Ib Trial of rHA in Cirrhotic Patients [12][13]

| Parameter | rHA Group | HSA Group |

| Number of Participants | 27 (9 per dose group) | 9 (3 per dose group) |

| Dose Groups | 10 g/day , 20 g/day , 30 g/day | 10 g/day , 20 g/day , 30 g/day |

| Incidence of Adverse Events | 44.4% | 44.4% |

| Serum Albumin Concentration Increase | Comparable between groups | Comparable between groups |

| Anti-Drug Antibodies | None detected | Not applicable |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

The following workflow outlines a typical Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study for recombinant human albumin.

-

Study Design : Early phase trials for albumin are often randomized, double-blind, and placebo- or active-controlled (HSA) to minimize bias. Dose-escalation designs are employed to determine the safety and tolerability of increasing doses[4][5][6][8][14].

-

Participant Population : Phase I trials typically enroll healthy volunteers to assess initial safety and pharmacokinetics[4][5][6][8]. Later early-phase trials (e.g., Phase Ib/II) may include patient populations, such as those with liver cirrhosis and ascites, to evaluate preliminary efficacy and safety in a relevant context[12][13][15].

-

Intervention : The investigational drug is recombinant human albumin, often at a 20% concentration, administered intravenously. The comparator is typically a placebo or commercially available human serum albumin[4][5][6][8][12][13].

-

Outcome Measures :

-

Safety and Tolerability : The primary endpoints usually include the incidence and severity of adverse events, and immunogenicity (development of anti-drug antibodies)[4][5][6][8][12][13].

-

Pharmacokinetics : Parameters such as serum albumin concentration over time are measured[8][12][13].

-

Pharmacodynamics : Surrogate markers of efficacy like changes in colloid osmotic pressure and hematocrit are assessed[4][5][6][8].

-

Conclusion

The early clinical trial data for recombinant human albumin (rHA) consistently demonstrate a safety, tolerability, and pharmacokinetic profile comparable to that of human serum albumin (HSA). These findings support the continued development of rHA as a safe and effective alternative to plasma-derived albumin, which could help address the global demand and supply challenges for this essential therapeutic protein. Further investigation in larger, later-phase clinical trials is warranted to confirm these promising early results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Human serum albumin - Wikipedia [en.wikipedia.org]

- 3. Physiology, Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Shilpa Medicare successfully completes Phase 1 clinical trial for Recombinant Human Albumin 20% [medicaldialogues.in]

- 5. Shilpa Medicare Makes History: First Indian Company Completes Phase 1 Trial for Recombinant Human Albumin (rHA) 20% [prnewswire.com]

- 6. Shilpa Medicare Completes Phase 1 Trial For rHA [clival.com]

- 7. drugs.com [drugs.com]

- 8. Phase I comparability of recombinant human albumin and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shilpa Medicare Makes History: First Indian Company Completes Phase 1 Trial for Recombinant Human Albumin (rHA) 20% [prnewswire.com]

- 10. Shilpa Medicare Makes History: First Indian Company Completes Phase 1 Trial for Recombinant Human Albumin (rHA) 20% - BioSpace [biospace.com]

- 11. vbshilpa.com [vbshilpa.com]

- 12. A randomized, phase Ib trial of recombinant human serum albumin in cirrhotic patients with ascites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

Methodological & Application

Application Notes & Protocols for Albumin Dosage in Preclinical Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following application notes provide a comprehensive overview of the use of albumin in preclinical animal models. Due to the high probability of a typographical error in the query "Albutoin," this document focuses on Albumin, a protein with extensive applications in preclinical research. Albumin, particularly Human Serum Albumin (HSA), is widely used for its roles in maintaining plasma oncotic pressure, acting as a transport vehicle for drugs and endogenous molecules, and its involvement in various signaling pathways.[1][2][3]

A significant challenge in preclinical studies is the species-specificity of the neonatal Fc receptor (FcRn), which is responsible for albumin's long half-life.[1][4] Human albumin administered to wild-type mice has a half-life of only 2-3 days, compared to approximately 21 days in humans, because mouse FcRn does not efficiently recycle HSA.[1][4] To address this, specialized transgenic mouse models have been developed, including those expressing human FcRn (hFcRn) and those with a knockout of the endogenous mouse albumin gene (Alb-/-).[1][4][5] These models provide a more accurate platform for evaluating the pharmacokinetics of HSA and HSA-based therapeutics.[1][5]

These notes will cover recommended dosages, detailed experimental protocols, and the key signaling pathways influenced by albumin administration.

Data Presentation: Albumin Dosage in Preclinical Models

The appropriate dosage of albumin varies significantly depending on the animal model, the research application (e.g., volume expansion, drug delivery, pharmacokinetic studies), and the type of albumin used (e.g., Human Serum Albumin, Bovine Serum Albumin, Rat Albumin).

Table 1: Human Serum Albumin (HSA) Dosage for Pharmacokinetic Studies in Mice

| Mouse Strain | Route of Administration | Dosage | Purpose | Reference |

| C57BL/6J (Wild-Type) | Intravenous (IV) | ~10 mg/kg | To determine the short half-life of HSA in a non-humanized model. | [1] |

| B6-Alb-/- (Albumin Deficient) | Intravenous (IV) | ~10 mg/kg | To assess HSA clearance without competition from endogenous mouse albumin. | [1] |

| Tg32 (Humanized hFcRn) | Intravenous (IV) | ~10 mg/kg | To evaluate the effect of hFcRn on HSA half-life in the presence of mouse albumin. | [1] |

| Tg32-Alb-/- (hFcRn, Alb Deficient) | Intravenous (IV) | ~10 mg/kg | To most accurately model human pharmacokinetics of HSA, resulting in a significantly extended half-life. | [1] |

Table 2: Albumin Dosage for Therapeutic & Experimental Models

| Animal Model | Application | Albumin Type & Concentration | Route of Administration | Dosage | Key Findings | Reference |

| Wistar Rats | Endotoxemia/Sepsis | 4% or 20% Human Serum Albumin | Intravenous (IV) Infusion | 10 mL/kg | Restored skeletal muscle microvascular perfusion. The 20% solution showed a more stable effect. | [6][7] |

| C57Bl/6 Mice | LPS-induced Inflammation (Preconditioning) | Bovine Serum Albumin (BSA) | Intraperitoneal (IP) | Not specified (1 mg/mL for in vitro) | Albumin preconditioning abrogated LPS-mediated TNF-α gene expression in vivo. | [8] |

| Sprague Dawley Rats | Wound Healing (Hypoalbuminemia Model) | 25% Rat Albumin | Intravenous (IV) Infusion | 1 mL/100g body weight | Reduced serum levels of pro-inflammatory cytokines (TNF-α, IL-1). | [9] |

| U87MG Xenograft Mice | Drug Delivery | HSA-Cisplatin Complex | Intravenous (IV) | 3 mg/kg (CDDP equivalent) | Effective tumor growth inhibition with reduced nephrotoxicity compared to cisplatin (B142131) alone. | [10] |

Signaling Pathways Modulated by Albumin

Albumin is not merely an inert carrier; it actively participates in cellular signaling, influencing processes like cell survival, inflammation, and transport.

PI3K/AKT Signaling Pathway

Albumin can activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival, growth, and metabolism. This activation has been shown to protect cells from apoptosis and stimulate epithelial Na+ transport.[5]

Caption: Albumin activates the PI3K/AKT pathway, promoting cell survival and transport.

NF-κB Inflammatory Pathway

In certain contexts, such as in renal tubular cells or macrophages, albumin can act as a pro-inflammatory stimulus, activating the NF-κB pathway. This leads to the transcription of inflammatory cytokines like TNF-α and IL-8. However, preconditioning with albumin can induce a state of tolerance, subsequently reducing the inflammatory response to stimuli like LPS.[8][11]

Caption: Albumin can induce pro-inflammatory gene expression via the NF-κB pathway.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Human Serum Albumin in Mice

This protocol is adapted from studies using humanized FcRn and albumin-deficient mice to accurately determine the pharmacokinetic profile of HSA.[1]

Objective: To measure the serum half-life of intravenously administered Human Serum Albumin (HSA).

Materials:

-

Mouse strains (e.g., C57BL/6J, Tg32-Alb-/-)

-

Human Serum Albumin (HSA), sterile solution (e.g., Plasbumin®)

-

Sterile 0.9% saline

-

Insulin syringes with appropriate gauge needles (e.g., 29G)

-

Blood collection tubes (e.g., capillary tubes or serum separator tubes)

-

Anesthesia (if required for blood collection)

-

ELISA kit for Human Serum Albumin quantification

Workflow Diagram:

Caption: Workflow for a pharmacokinetic study of HSA in mice.

Procedure:

-

Animal Preparation: Acclimatize male mice (10-13 weeks old) to the housing conditions for at least one week.

-

Baseline Sample: Collect a pre-injection blood sample (20-50 µL) from the tail vein or saphenous vein to serve as a baseline.

-

Dose Preparation: Dilute the stock HSA solution in sterile saline to a concentration that allows for the administration of a ~10 mg/kg dose in a volume of approximately 100-200 µL for a 25g mouse.

-

Administration: Warm the mouse under a heat lamp to dilate the tail veins. Restrain the mouse and administer the prepared HSA solution via a single tail-vein injection.

-

Post-injection Sampling: Collect blood samples at specified time points. A typical schedule includes: 10 minutes, 12 hours, 24 hours, 48 hours, 72 hours, 7 days, 10 days, 15 days, 21 days, and 37 days.[1] The exact time points may be adjusted based on the mouse strain (e.g., shorter duration for wild-type mice).

-

Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.

-

Quantification: Determine the concentration of HSA in the serum samples using a human-specific albumin ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the serum concentration of HSA versus time. Calculate the terminal half-life (t½), area under the curve (AUC), and other relevant pharmacokinetic parameters using appropriate software.

Protocol 2: Evaluation of Albumin in a Rat Model of Endotoxemic Shock

This protocol is based on a study investigating the effects of 4% and 20% HSA on microcirculation in endotoxemic rats.[6][7]

Objective: To assess the ability of HSA infusion to restore microvascular perfusion during endotoxemia.

Materials:

-

Adult male Wistar rats

-

Lipopolysaccharide (LPS, from E. coli O127:B8)

-

4% and 20% Human Serum Albumin (HSA) solutions

-

Sterile 0.9% saline

-

Anesthetics (e.g., ketamine/xylazine or isoflurane)

-

Catheters for arterial and venous lines

-

Sidestream Dark Field (SDF) or similar videomicroscopy equipment

-

Physiological monitoring equipment (for Mean Arterial Pressure, Heart Rate)

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically place catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for infusions). Allow the animal to stabilize.

-

Baseline Measurements: Record baseline Mean Arterial Pressure (MAP) and Heart Rate. Using the SDF videomicroscope, record baseline images of the skeletal muscle microcirculation.

-

Induction of Endotoxemia: Infuse LPS intravenously at a dose of 10 mg/kg over 30 minutes. Control (SHAM) animals receive an equal volume of sterile saline.

-

Monitoring: Monitor the animal for 2 hours post-LPS infusion. Microcirculatory alterations are expected to develop during this time.

-

Fluid Resuscitation (Treatment): Randomly assign endotoxemic rats to one of the following treatment groups (n=6 per group):

-

LPS+4%HSA: IV infusion of 10 mL/kg of 4% HSA over 30 minutes.

-

LPS+20%HSA: IV infusion of 10 mL/kg of 20% HSA over 30 minutes.

-

LPS+Saline: IV infusion of 10 mL/kg of 0.9% saline over 30 minutes (Control).

-

-

Post-Treatment Assessment:

-

Immediately after the 30-minute infusion is complete (t2), repeat the microcirculatory measurements.

-

Continue monitoring and perform a final microcirculatory assessment 1 hour after the end of the infusion (t3).

-

-

Data Analysis: Analyze the videomicroscopy images to quantify microvascular parameters such as Perfused Vessel Density (PVD) and microvascular flow index (MFI). Compare these parameters and hemodynamic data between the treatment groups at each time point.

-

Euthanasia: At the end of the experiment, euthanize the animals using an approved method (e.g., overdose of pentobarbital).

References

- 1. Albumin-deficient mouse models for studying metabolism of human albumin and pharmacokinetics of albumin-based drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Albumin: A Review of Market Trends, Purification Methods, and Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Humanized Mouse Model to Study Human Albumin and Albumin Conjugates Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of the Infusion of 4% or 20% Human Serum Albumin on the Skeletal Muscle Microcirculation in Endotoxemic Rats | PLOS One [journals.plos.org]

- 7. Effects of the Infusion of 4% or 20% Human Serum Albumin on the Skeletal Muscle Microcirculation in Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Immunomodulatory Effects of Albumin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Albumin versus saline infusion for sepsis-related peripheral tissue hypoperfusion: a proof-of-concept prospective study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Albumin Analysis

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of albumin in solution. This method is applicable to various research and quality control environments, particularly in the analysis of pharmaceutical formulations and biological samples.

Introduction

Albumin is a critical protein, and its quantification is essential in numerous biomedical and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for determining albumin concentration. This document provides a comprehensive protocol for albumin analysis using a reversed-phase HPLC method with UV detection, including system suitability, sample preparation, and method validation parameters.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for albumin analysis is presented in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1200 HPLC system or equivalent |

| Column | Reversed-phase C18, 5.0 µm, 150mm × 4.6 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient Elution | 5% to 50% of solution B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm[1] |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

Method Validation Summary

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The validation characteristics include specificity, linearity, accuracy, and precision.[2][3][4]

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.998[5] | ≥ 0.995 |

| Range (ppm) | 1 - 1000[5] | To cover expected concentrations |

| Accuracy (% Recovery) | 97.9% to 102.0%[5] | 98.0% - 102.0% |

| Precision (%RSD) | < 2%[5] | ≤ 2.0% |

| Limit of Detection (LOD) | To be determined | Reportable |

| Limit of Quantitation (LOQ) | To be determined | Reportable |

Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of bovine serum albumin (BSA) reference standard and dissolve it in 100 mL of mobile phase A to obtain a concentration of 1000 ppm.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with mobile phase A to achieve concentrations of 1, 100, 300, 500, and 1000 ppm.[5]

3. Sample Preparation

-

Clarification: Samples should be clear and free of particulate matter to prevent column clogging.[6] Centrifuge samples at 10,000 ×g for 15 minutes.[6] If necessary, filter the supernatant through a 0.45 µm syringe filter.

-

Dilution: Dilute the clarified sample with mobile phase A to a concentration within the linear range of the assay (1-1000 ppm).

4. HPLC System Setup and Operation

-

Purge the HPLC system with the mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

-

Set the column oven temperature to 30°C.

-

Set the UV detector wavelength to 280 nm. Aromatic amino acids like Tryptophan and Tyrosine in albumin absorb at this wavelength.[7]

-

Inject a blank (mobile phase A) to ensure the system is clean.

-

Inject the standard solutions in triplicate, starting from the lowest concentration.

-

Inject the prepared sample solutions in triplicate.

5. Data Analysis

-

Identify the albumin peak based on the retention time obtained from the standard injections.

-

Integrate the peak area of the albumin peak in both the standard and sample chromatograms.

-

Construct a calibration curve by plotting the mean peak area of the standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Calculate the concentration of albumin in the samples using the regression equation.

Visualizations

Caption: Experimental workflow for HPLC analysis of Albumin.

Caption: Key parameters for HPLC method validation.

References

- 1. Determination of Urine Albumin by New Simple High-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. altabrisagroup.com [altabrisagroup.com]

- 4. aaps.ca [aaps.ca]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]

- 7. oceanoptics.jp [oceanoptics.jp]

Application Notes: In Vitro Seizure Models for Efficacy Testing of Albutoin

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain. The development of novel anti-seizure drugs (ASDs) requires robust preclinical screening to evaluate their efficacy and mechanism of action. In vitro seizure models provide a controlled environment to study the effects of compounds on neuronal excitability and synaptic transmission, offering valuable insights into their potential as therapeutic agents.[1][2] Albutoin is a hydantoin (B18101) derivative being investigated for its anti-seizure properties. Hydantoins, such as phenytoin, are a well-established class of ASDs.[3][4][5]

Mechanism of Action of Hydantoins

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels.[3][6][7] By binding to the channel in its inactivated state, hydantoins slow the rate of recovery of these channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizure activity.[3][5] This stabilization of the neuronal membrane prevents the spread of seizure discharges throughout the brain.[3][5][6] This targeted action on neuronal excitability makes in vitro models that measure neuronal firing and epileptiform discharges particularly suitable for assessing the efficacy of this compound.

Recommended In Vitro Seizure Models for this compound Efficacy Testing

Several in vitro models are well-suited to evaluate the efficacy of this compound by leveraging its presumed mechanism of action on voltage-gated sodium channels.

1. High Potassium Model in Hippocampal Slices

-

Rationale: Increasing the extracellular potassium concentration depolarizes neurons, leading to hyperexcitability and the generation of spontaneous epileptiform discharges.[8] This model is effective for screening compounds that modulate neuronal firing rates.

-

Endpoint: Reduction in the frequency and amplitude of epileptiform discharges recorded via extracellular field potential recordings.[8]

2. 4-Aminopyridine (4-AP) Model in Cortical or Hippocampal Slices

-

Rationale: 4-AP is a potassium channel blocker that enhances neurotransmitter release and induces epileptiform activity. This model is useful for studying synaptic transmission and network hyperexcitability.

-

Endpoint: Suppression of 4-AP-induced bursting activity and seizure-like events.

3. Maximal Electroshock (MES) In Vitro Equivalent

-

Rationale: While the MES test is traditionally an in vivo model, in vitro variations can be employed using primary neuronal cultures on microelectrode arrays (MEAs).[2] Electrical stimulation can be used to induce synchronized, high-frequency firing, mimicking aspects of a maximal seizure.

-

Endpoint: Increased threshold for inducing synchronized bursting and a reduction in the duration and spread of evoked activity.

4. Pentylenetetrazol (PTZ) Model in Primary Neuronal Cultures

-

Rationale: PTZ is a GABA-A receptor antagonist that reduces inhibitory neurotransmission, leading to neuronal hyperexcitability.[9] This model is valuable for assessing a compound's ability to counteract a reduction in inhibition.

-

Endpoint: Inhibition of PTZ-induced synchronized bursting and neuronal network hyperactivity measured by MEA or calcium imaging.

Data Presentation: Expected Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound's efficacy in the described in vitro models, based on typical results for hydantoin anticonvulsants like phenytoin.[8]

Table 1: Effect of this compound on High Potassium-Induced Epileptiform Discharges in Rat Hippocampal Slices

| Concentration (µM) | Mean Reduction in Discharge Frequency (%) | Standard Deviation (%) |

| 1 | 15.2 | 4.5 |

| 10 | 45.8 | 8.2 |

| 50 | 78.5 | 10.1 |

| 100 | 92.3 | 5.7 |

Table 2: Effect of this compound on 4-AP-Induced Seizure-Like Events in Mouse Cortical Slices

| Concentration (µM) | Mean Reduction in Burst Duration (s) | Standard Deviation (s) |

| 1 | 2.1 | 0.8 |

| 10 | 8.5 | 2.3 |

| 50 | 15.2 | 3.1 |

| 100 | 22.7 | 4.0 |

Table 3: Effect of this compound on Electrically-Induced Synchronized Bursting in Primary Neuronal Cultures (MEA)

| Concentration (µM) | Mean Increase in Bursting Threshold (µA) | Standard Deviation (µA) |

| 1 | 5.3 | 1.8 |

| 10 | 18.9 | 4.2 |

| 50 | 42.1 | 7.5 |

| 100 | 65.7 | 9.8 |

Table 4: Effect of this compound on PTZ-Induced Hyperexcitability in Primary Neuronal Cultures

| Concentration (µM) | Mean Reduction in Mean Firing Rate (spikes/s) | Standard Deviation (spikes/s) |

| 1 | 2.5 | 0.9 |

| 10 | 9.8 | 2.1 |

| 50 | 25.4 | 4.6 |

| 100 | 48.2 | 6.3 |

Experimental Protocols

Protocol 1: High Potassium-Induced Epileptiform Discharges in Acute Hippocampal Slices

1. Materials:

- Adult Wistar rats

- Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

- High-potassium aCSF (containing 8.5 mM KCl)

- This compound stock solution (e.g., 100 mM in DMSO)

- Vibratome

- Recording chamber with perfusion system

- Glass microelectrodes (1-5 MΩ)

- Amplifier and data acquisition system

2. Slice Preparation:

- Anesthetize and decapitate the rat according to approved animal care protocols.

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) aCSF.

- Prepare 400 µm thick transverse hippocampal slices using a vibratome.

- Transfer slices to an interface holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

3. Electrophysiological Recording:

- Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C (2-3 ml/min).

- Place a glass microelectrode in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.

- Establish a stable baseline recording in normal aCSF for 10-15 minutes.

- Switch the perfusion to high-potassium aCSF to induce epileptiform discharges. Allow the activity to stabilize for 20-30 minutes.

- Apply this compound at the desired concentrations by adding it to the high-potassium aCSF. Record for at least 15 minutes at each concentration.

- Perform a washout with high-potassium aCSF to observe the reversal of the drug effect.

4. Data Analysis:

- Detect and count the number of epileptiform discharges per unit of time.

- Calculate the percentage reduction in discharge frequency for each concentration of this compound compared to the baseline in high-potassium aCSF.

- Determine the IC50 value for this compound.

Protocol 2: 4-AP-Induced Seizure-Like Events in Primary Cortical Neurons on Microelectrode Arrays (MEAs)

1. Materials:

- Primary cortical neurons from E18 rat embryos

- Neurobasal medium supplemented with B27 and GlutaMAX

- MEA plates (e.g., 48-well)

- 4-Aminopyridine (4-AP) stock solution

- This compound stock solution

- MEA recording system and analysis software

2. Cell Culture:

- Dissociate cortical tissue from E18 rat embryos and plate the neurons onto MEA plates pre-coated with poly-D-lysine.

- Culture the neurons at 37°C in a 5% CO2 incubator for at least 14 days in vitro (DIV) to allow for the formation of mature neuronal networks.

3. MEA Recording:

- Place the MEA plate in the recording system and allow the culture to acclimate for 10 minutes.

- Record baseline spontaneous neuronal activity for 10-15 minutes.

- Apply 4-AP (e.g., 50 µM) to the culture medium to induce epileptiform activity. Record for 20-30 minutes until the activity stabilizes.